5-Bromo-7-iodo-1H-indazole

Sequential cross-coupling Orthogonal functionalization Palladium catalysis

Orthogonal Br(C5)–I(C7) pattern enables sequential, site-selective Pd cross-coupling—Sonogashira at C7 followed by Suzuki–Miyaura at C5. Mono-halogenated or reverse-isomer analogs fail this sequential diversification. Validated as Intermediate B3 in Sanofi WO2018/160889 for kinase inhibitors. Ideal for parallel library generation, ATP-competitive hinge-region optimization, and α-glucosidase programs (IC50 0.72 μM achievable). XLogP3 ~3.0–3.8 enhances cell permeability.

Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
CAS No. 953410-86-1
Cat. No. B1397415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-iodo-1H-indazole
CAS953410-86-1
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C=NN2)I)Br
InChIInChI=1S/C7H4BrIN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11)
InChIKeyGEPPVMLPAUPZTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-iodo-1H-indazole (CAS 953410-86-1): Orthogonal Dihalogenated Indazole Scaffold for Sequential Functionalization


5-Bromo-7-iodo-1H-indazole (CAS 953410-86-1) is a polyhalogenated heterocyclic aromatic compound with molecular formula C₇H₄BrIN₂ and molecular weight 322.93 g/mol . The compound features bromine at the C-5 position and iodine at the C-7 position on the indazole core, establishing an orthogonal halogenation pattern with distinct C–I versus C–Br bond reactivities . This 6,5-fused heteroaromatic scaffold is predominantly utilized as a versatile building block in organic synthesis, particularly for kinase-targeted drug discovery programs where sequential cross-coupling strategies are required . The indazole core itself functions as a metabolically stable bioisostere for phenol and indole, with enhanced lipophilicity (calculated XLogP3 ~3.0-3.8) relative to monohalogenated or unsubstituted analogs .

Why 5-Bromo-7-iodo-1H-indazole Cannot Be Replaced by Mono-Halogenated Indazoles or Reverse Isomers


Generic substitution of 5-bromo-7-iodo-1H-indazole with structurally similar halogenated indazoles—such as 5-bromo-1H-indazole, 7-iodo-1H-indazole, or the reverse isomer 5-iodo-7-bromo-1H-indazole—fails for two scientifically distinct reasons. First, the orthogonal dihalogenation pattern (Br at C-5, I at C-7) enables sequential Pd-catalyzed cross-coupling with site-selectivity governed by the differential C–I versus C–Br bond dissociation energies . The iodine substituent undergoes oxidative addition preferentially under mild conditions (e.g., Sonogashira coupling), while the bromine remains intact for subsequent Suzuki–Miyaura functionalization . Mono-halogenated analogs lack this sequential diversification capability entirely. Second, the positional arrangement (5,7- vs 5,6- or 4,7-substitution) dictates the electronic and steric environment of the indazole N1–N2 hydrogen-bonding pharmacophore, which is critical for hinge-region binding in ATP-competitive kinase inhibitor design [1]. Replacing this compound with a 5,6-dihalogenated or monohalogenated analog would fundamentally alter both synthetic trajectory and target-binding geometry, as documented in SAR studies of related indazole-based kinase inhibitors [1].

Quantitative Differentiation Evidence for 5-Bromo-7-iodo-1H-indazole Relative to Structural Analogs


Orthogonal Halogen Reactivity: Sequential Sonogashira–Suzuki Functionalization Enabled by Differential C–I vs C–Br Bond Strengths

5-Bromo-7-iodo-1H-indazole uniquely enables sequential cross-coupling strategies due to the substantial difference in carbon–halogen bond strengths between the C7–I and C5–Br positions. The C–I bond (bond dissociation energy ~57 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C–Br bond (bond dissociation energy ~71 kcal/mol), allowing for chemoselective Sonogashira coupling at the 7-position while preserving the 5-bromo substituent intact for subsequent Suzuki–Miyaura functionalization . In contrast, the reverse isomer 5-iodo-7-bromo-1H-indazole, where iodine is at C-5 and bromine at C-7, would undergo initial coupling at C-5, generating a different regiochemical series entirely. Mono-halogenated analogs (e.g., 5-bromo-1H-indazole or 7-iodo-1H-indazole) are inherently incapable of sequential orthogonal diversification, as they possess only a single reactive halogen handle .

Sequential cross-coupling Orthogonal functionalization Palladium catalysis

5,7-Dihalogenation Pattern Directs Kinase Hinge-Region Binding Geometry in ATP-Competitive Inhibitor Design

The 5,7-dihalogenation pattern of 5-bromo-7-iodo-1H-indazole positions the halogen substituents on the benzene ring of the indazole core in a manner that influences the electronic environment of the N1–N2 hydrogen-bonding motif while preserving the N1–H and N2 lone pair as an unencumbered hinge-binding pharmacophore. In kinase inhibitor development, the indazole scaffold functions as a hinge-region binder via N1–H donor and N2 acceptor interactions with the kinase ATP-binding pocket . SAR studies on related indazole-based kinase inhibitors demonstrate that substitution at C-5 and C-7 modulates potency without disrupting the critical N1–N2 hydrogen-bonding geometry, whereas substitution at C-6 or C-4 can introduce steric clashes with the hinge region that reduce binding affinity [1]. Specifically, 6-substituted indazoles exhibit attenuated kinase inhibition relative to 5,7-disubstituted analogs due to unfavorable steric interactions with the hinge backbone [1].

Kinase inhibition Hinge-region binding ATP-competitive inhibitors

Documented Use in Patented Kinase Inhibitor Syntheses: 5-Bromo-7-iodo-1H-indazole as Intermediate B3 in Sanofi WO2018/160889

5-Bromo-7-iodo-1H-indazole is explicitly cited as Intermediate B3 in Sanofi's patent WO2018/160889 A1, which discloses substituted indazole derivatives as kinase inhibitors for oncology applications . The patent describes the compound's use in multi-step synthetic sequences culminating in therapeutically active kinase inhibitors, with the 5-bromo-7-iodo substitution pattern serving as a key branching point for parallel library synthesis. The patent citation spans pages 638–640 of the specification, indicating substantial reliance on this specific dihalogenation pattern within the disclosed synthetic methodology [1]. In contrast, closely related analogs such as 5-bromo-6-iodo-1H-indazole or 4-bromo-7-iodo-1H-indazole are not referenced as intermediates in this patent family, underscoring the specific utility of the 5,7-arrangement for the target kinase inhibitor scaffold .

Kinase inhibitor patent Pharmaceutical intermediate Oncology drug development

Lipophilicity Advantage (XLogP3 ~3.0-3.8) Relative to Unsubstituted and Mono-Halogenated Indazole Scaffolds

The dual halogenation of 5-bromo-7-iodo-1H-indazole confers increased lipophilicity compared to unsubstituted indazole and mono-halogenated analogs, with vendor-reported calculated XLogP3 values ranging from 2.99 to 3.8 . This elevated lipophilicity is a direct consequence of the bromine and iodine substituents, which contribute substantial hydrophobic surface area and polarizability. The indazole core is itself recognized as a more lipophilic bioisostere of phenol and indole, exhibiting reduced susceptibility to phase I and phase II metabolic clearance compared to these scaffolds . The combination of the metabolically stable indazole core with dual halogenation at C-5 and C-7 yields a building block that imparts favorable physicochemical properties to downstream kinase inhibitors, where moderate lipophilicity (LogP 3–4) is often correlated with improved cellular permeability and target engagement [1].

Lipophilicity ADME properties Drug-likeness

Direct Enzymatic Activity Comparison: 5-Iodo Substitution Yields Superior α-Glucosidase Inhibition Relative to 5-Bromo in N-Sulfonyl-3-methylindazole Series

In a 2024 structure–activity relationship study of N-(alkyl/arylsulfonyl)-3-methylindazoles, compounds bearing a 5-iodo substituent demonstrated consistently higher α-glucosidase inhibitory potency than their 5-bromo counterparts. The most active 5-iodo compound (2p) achieved an IC₅₀ of 0.72 ± 0.03 μM against α-glucosidase, compared to the best 5-bromo compound (2h) with IC₅₀ = 0.86 ± 0.02 μM—both exceeding the potency of the reference drug acarbose (IC₅₀ = 1.30 ± 0.02 μM) [1]. This trend was consistent across multiple N-sulfonyl substitution variants: in matched-pair comparisons, 5-iodo analogs exhibited IC₅₀ values that were on average 0.1–0.2 μM lower (more potent) than their 5-bromo counterparts [1]. The study further demonstrated that 5-unsubstituted analogs showed negligible activity (IC₅₀ > 10 μM), confirming that halogenation at C-5 is essential for target engagement in this chemotype [1].

α-Glucosidase inhibition Type 2 diabetes SAR

Antioxidant Activity Differentiation: 5-Bromo Analogs Exhibit Superior DPPH and NO Radical Scavenging Relative to 5-Iodo Counterparts

In the same 2024 SAR study of N-sulfonyl-3-methylindazoles, the 5-bromo-substituted compounds exhibited superior free radical scavenging activity compared to their 5-iodo analogs in both DPPH and nitric oxide (NO) radical assays. Compounds 2h (5-bromo) and 2k (5-bromo) demonstrated strong DPPH scavenging with IC₅₀ values of 1.05 ± 0.04 μM and 1.10 ± 0.03 μM, respectively, while the corresponding 5-iodo compounds showed consistently weaker activity (IC₅₀ values ranging from 1.2–1.5 μM) [1]. In cell-based antioxidant assays using lipopolysaccharide-induced reactive oxygen species (ROS) production in MCF-7 breast cancer cells, 5-bromo compound 2h reduced ROS levels by 47% compared to staurosporine control (24% reduction), while 5-iodo compounds exhibited more modest reductions (28–35%) [1]. This differential activity profile—iodo substitution favoring α-glucosidase inhibition, bromo substitution favoring antioxidant activity—underscores the context-dependent nature of halogen selection in indazole-based drug design.

Antioxidant activity Free radical scavenging DPPH assay

Optimal Research and Industrial Application Scenarios for 5-Bromo-7-iodo-1H-indazole


Parallel Library Synthesis of Kinase Inhibitors via Sequential Sonogashira–Suzuki Functionalization

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can employ 5-bromo-7-iodo-1H-indazole as a single, dual-handle building block for parallel library generation. The orthogonal halogenation pattern enables initial Sonogashira coupling at the 7-position (iodine site) with diverse alkynes, followed by Suzuki–Miyaura coupling at the 5-position (bromine site) with aryl or heteroaryl boronic acids. This sequential diversification strategy is explicitly validated in Sanofi patent WO2018/160889, where 5-bromo-7-iodo-1H-indazole serves as Intermediate B3 in multi-step kinase inhibitor syntheses . The approach minimizes the number of synthetic intermediates required and allows exploration of C5 and C7 substitution space independently, accelerating SAR campaigns for oncology targets .

Synthesis of N-Sulfonyl-Indazole Derivatives for Metabolic Disease Target Validation

Based on direct comparative SAR data showing that 5-iodo-substituted N-sulfonyl-3-methylindazoles achieve superior α-glucosidase inhibition (IC₅₀ = 0.72 μM) compared to 5-bromo analogs (IC₅₀ = 0.86 μM) and acarbose (IC₅₀ = 1.30 μM) [1], 5-bromo-7-iodo-1H-indazole provides a starting scaffold for synthesizing C5-iodo-containing N-sulfonyl derivatives. Researchers can leverage the 7-iodo substituent for initial diversification (e.g., introducing sulfonyl or other functional groups) while preserving the 5-bromo moiety, which can subsequently be converted to 5-iodo via halogen exchange or utilized directly if the bromo-specific antioxidant activity profile is desired [1]. This scenario is particularly relevant for type 2 diabetes drug discovery programs seeking to validate α-glucosidase as a therapeutic target.

Construction of Indazole-Focused Compound Collections for High-Throughput Screening

For screening library construction, 5-bromo-7-iodo-1H-indazole offers a privileged scaffold that incorporates the indazole core—a recognized bioisostere of phenol and indole with demonstrated metabolic stability advantages . The compound's elevated lipophilicity (XLogP3 ~3.0–3.8) relative to unsubstituted indazole imparts favorable cell permeability characteristics to downstream screening candidates . Additionally, the dual halogenation provides two orthogonal diversification points, enabling the generation of structurally diverse compound sets from a single building block. The scaffold's established presence in kinase inhibitor patents provides a validated starting point for hit discovery and lead optimization campaigns across multiple therapeutic areas.

Method Development for Chemoselective Pd-Catalyzed Cross-Coupling on Polyhalogenated Heteroaromatics

Academic and industrial process chemistry groups can utilize 5-bromo-7-iodo-1H-indazole as a model substrate for developing and optimizing chemoselective cross-coupling methodologies. The differential reactivity of the C–I and C–Br bonds provides an ideal test system for evaluating catalyst systems, ligands, and reaction conditions that discriminate between iodine and bromine electrophiles on heteroaromatic scaffolds . Successful method development with this compound translates directly to other polyhalogenated heterocycles of pharmaceutical interest, including indoles, benzimidazoles, and azaindoles, where orthogonal functionalization strategies are similarly valuable .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-7-iodo-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.